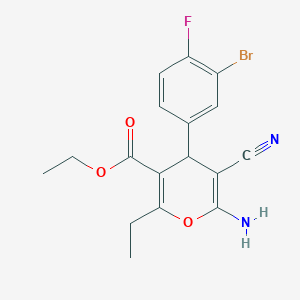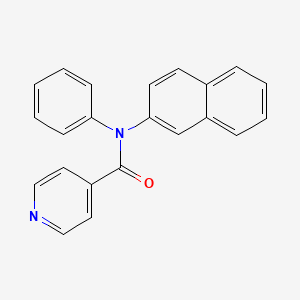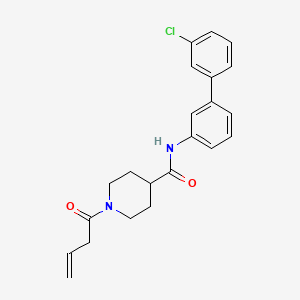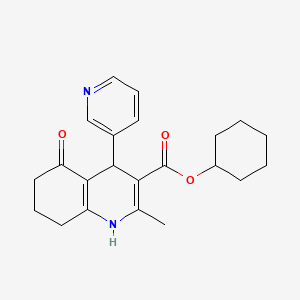
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as BRD0705, is a novel small molecule that has garnered significant attention in recent years due to its potential therapeutic applications. This compound has been identified as a potent inhibitor of a specific protein target, which makes it a promising candidate for the development of new drugs to treat various diseases.
Mecanismo De Acción
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate works by inhibiting a specific protein target known as bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the regulation of gene expression. By inhibiting BRD4, this compound can prevent the expression of genes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is its potency as an inhibitor of BRD4. This makes it a valuable tool for studying the role of BRD4 in disease development and progression. However, one of the limitations of this compound is its specificity for BRD4. This means that it may not be effective against diseases that are not directly related to BRD4.
Direcciones Futuras
There are several future directions for the study of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate. One area of research is the development of new drugs based on the structure of this compound. These drugs could be optimized to have improved potency and selectivity for specific disease targets. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans. Finally, the role of BRD4 in various diseases needs to be further studied to identify new therapeutic targets for the development of novel drugs.
Métodos De Síntesis
The synthesis of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate involves a multi-step process that begins with the reaction of ethyl cyanoacetate with 3-bromo-4-fluoroaniline in the presence of a base to yield this compound. The product is then purified by column chromatography to obtain the final compound. The synthesis method has been optimized to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of a specific protein target, which makes it a promising candidate for the development of new drugs to treat various diseases. This compound has been shown to have anti-cancer properties, and it has been studied as a potential treatment for breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c1-3-13-15(17(22)23-4-2)14(10(8-20)16(21)24-13)9-5-6-12(19)11(18)7-9/h5-7,14H,3-4,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLQYTORJDLISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)



![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)